Bis(4-fluorophenyl)phosphine is an organophosphorus compound characterized by the presence of two 4-fluorophenyl groups attached to a phosphorus atom. Its molecular formula is , and it has a molecular weight of approximately 226.19 g/mol. The compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments. It is primarily used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Several methods have been developed for synthesizing bis(4-fluorophenyl)phosphine:
The applications of bis(4-fluorophenyl)phosphine are diverse and include:
Studies on the interactions of bis(4-fluorophenyl)phosphine with metals reveal its effectiveness as a ligand in stabilizing metal complexes. These interactions are crucial for enhancing catalytic activity in reactions such as hydroformylation and cross-coupling reactions. Detailed studies on its binding affinity and selectivity toward different metal centers can provide insights into optimizing its use in catalysis.
Several compounds share structural similarities with bis(4-fluorophenyl)phosphine, including:
| Compound | Structure | Unique Feature |
|---|---|---|
| Bis(4-fluorophenyl)phosphine | (FC6H4)2P | Fluorinated, enhancing reactivity |
| Triphenylphosphine | (C6H5)3P | No fluorination, broader applicability |
| Bis(phenyl)phosphine | (C6H5)2P | Lacks electronegative substituents |
| Diphenylphosphine oxide | (C6H5)2P(O) | Contains oxygen, altering interaction profile |
The unique fluorination of bis(4-fluorophenyl)phosphine enhances its reactivity and specificity in catalysis compared to its non-fluorinated counterparts. This property makes it particularly valuable in fine chemical synthesis and material science applications.
Bis(4-fluorophenyl)phosphine exhibits well-defined crystallographic characteristics when incorporated into various metal complexes. The most comprehensive structural analysis available derives from the silver(I) complex [Ag(NO₂)(C₁₈H₁₂F₃P)₂], which contains two tris(4-fluorophenyl)phosphine ligands and provides insight into the structural behavior of fluorinated arylphosphines [1] [2].
In this complex, the tris(4-fluorophenyl)phosphine ligands demonstrate a distorted tetrahedral coordination environment around the central silver atom. The compound crystallizes in the monoclinic space group P2₁/n with the following unit cell parameters: a = 14.3478(4) Å, b = 13.5179(3) Å, c = 17.9803(5) Å, β = 111.215(3)°, and V = 3250.98(16) ų [1]. The structure contains four formula units per unit cell (Z = 4) with one molecule in the asymmetric unit (Z' = 1).
The crystallographic data reveals excellent refinement statistics with R[F² > 2σ(F²)] = 0.026 and weighted R(F²) = 0.064, indicating high structural reliability [1]. The diffraction data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å) on a XtaLAB Synergy R, DW system equipped with HyPix detector [1]. A total of 52,869 reflections were measured, yielding 8,729 independent reflections with 7,454 observed reflections having I > 2σ(I) [1].
The structural analysis reveals characteristic bond lengths and angles for bis(4-fluorophenyl)phosphine-containing systems. In the silver complex, the phosphorus-silver bond distances are Ag1—P1 = 2.4457(4) Å and Ag1—P2 = 2.4680(4) Å, demonstrating typical metal-phosphine coordination [1]. The P1—Ag1—P2 angle of 114.924(14)° indicates significant angular distortion from ideal tetrahedral geometry [1].
Critical structural features include the phosphorus-carbon bond lengths to the aromatic rings, which range from 1.8197(17) to 1.8285(16) Å [1]. These values are consistent with sp³-hybridized phosphorus centers bonded to aromatic carbon atoms. The carbon-fluorine bond lengths in the para-fluorophenyl groups are approximately 1.355-1.362 Å, typical for aromatic C—F bonds [1].
The ipso-aryl carbon atoms of the phosphine ligands adopt a near-staggered conformation when viewed down the P1—Ag1—P2 plane, with dihedral angles of C1—P1—P2—C19 = −60.97(14)° and C7—P1—P2—C25 = −118.91(13)° [1]. This staggered arrangement minimizes steric repulsion between the bulky aryl substituents.
The ³¹P Nuclear Magnetic Resonance spectroscopy of bis(4-fluorophenyl)phosphine derivatives provides crucial structural information. For bis(4-fluorophenyl)phosphine oxide, the ³¹P chemical shift appears at δ 21.1 ppm in CDCl₃, indicating a downfield shift characteristic of phosphine oxide compounds [3]. This chemical shift is significantly different from the parent phosphine, which typically resonates at more upfield positions.
The tris(4-fluorophenyl)phosphine compound exhibits a ³¹P Nuclear Magnetic Resonance signal at approximately δ −9.92 ppm [4]. This upfield shift relative to triphenylphosphine (δ −5.8 ppm) reflects the electron-withdrawing effect of the fluorine substituents. The magnitude of this shift correlates with the electronic influence of the para-fluorine atoms, which reduce electron density at the phosphorus center through inductive effects [3].
Temperature-dependent ³¹P Nuclear Magnetic Resonance studies reveal exchange processes in coordinated phosphine systems. The coupling constants ¹J(P-Se) for bis(4-fluorophenyl)phosphine selenide compounds provide additional structural information, with values typically ranging from 700-800 Hz depending on the coordination environment [5].
The infrared and Raman spectroscopic analysis of bis(4-fluorophenyl)phosphine reveals characteristic vibrational modes. The most prominent feature is the phosphine oxide stretch at approximately 1176 cm⁻¹, observed in oxidized derivatives [6]. This absorption band serves as a diagnostic marker for the presence of P=O functionality in phosphine oxide compounds.
The aromatic C—H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed between 1450-1600 cm⁻¹ [5]. The carbon-fluorine stretching vibrations provide distinctive spectroscopic signatures, typically appearing around 1230-1280 cm⁻¹ for para-fluorinated aromatic systems [5].
Phosphorus-carbon stretching modes are observed in the fingerprint region between 650-750 cm⁻¹, with the exact position depending on the coordination environment and oxidation state of phosphorus [5]. The phosphorus-hydrogen stretching vibration, when present in the free phosphine, appears as a characteristic absorption around 2300-2400 cm⁻¹ [5].
Density Functional Theory calculations provide detailed insights into the electronic structure and geometry of bis(4-fluorophenyl)phosphine. Studies employing the B3LYP functional with 6-31G(d) and 6-311G++(d,p) basis sets have been conducted to optimize molecular geometries and predict spectroscopic properties [7] .
The optimized geometry calculations reveal that the compound adopts a pyramidal structure around the phosphorus center with C—P—C bond angles of approximately 100-104°, consistent with sp³ hybridization [7]. The P—C bond lengths are calculated to be 1.82-1.85 Å, in good agreement with experimental crystallographic data [7].
Computational studies on fluorinated phosphine systems demonstrate that the electron-withdrawing fluorine substituents significantly affect the electronic properties. The calculations predict reduced electron density at the phosphorus center, leading to enhanced electrophilicity and modified coordination behavior [9].
Electron density distribution analysis using Atoms in Molecules (AIM) theory reveals the nature of chemical bonding in bis(4-fluorophenyl)phosphine. The electron density at the P—C bond critical points ranges from 0.15-0.18 electrons/ų, indicating covalent bonding with some ionic character due to the electronegativity difference [10].
The Laplacian of electron density provides information about charge concentration and depletion regions. Negative values of ∇²ρ at bond critical points indicate charge concentration, while positive values suggest charge depletion. For the P—C bonds, the Laplacian values are typically negative, confirming covalent bonding character [10].
Natural Population Analysis reveals that the phosphorus atom carries a partial positive charge of approximately +0.4 to +0.6 e due to the electron-withdrawing fluorine substituents [9]. The fluorine atoms exhibit partial negative charges of approximately −0.2 to −0.3 e, consistent with their high electronegativity [9].
The molecular electrostatic potential maps show electron-deficient regions around the phosphorus center, making it susceptible to nucleophilic attack. The para-fluorine substituents create electron-rich regions on the aromatic rings, influencing the overall reactivity and coordination behavior [9].